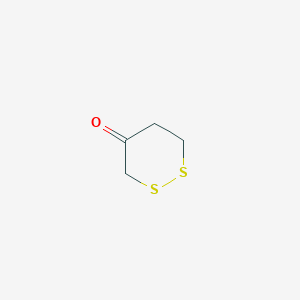
1,2-Dithian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithian-4-one is an organosulfur compound with the molecular formula C4H6OS2. It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms and a ketone group.
Métodos De Preparación
1,2-Dithian-4-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-butanedithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Dithian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding diol or thiol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include sulfoxides, sulfones, diols, and thiols, which have their own unique applications in various fields.
Aplicaciones Científicas De Investigación
1,2-Dithian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Mecanismo De Acción
The mechanism of action of 1,2-Dithian-4-one involves its ability to undergo various chemical transformations, which can modulate its biological activity. The compound can interact with molecular targets such as enzymes involved in sulfur metabolism, leading to changes in their activity and subsequent biochemical effects .
Comparación Con Compuestos Similares
1,2-Dithian-4-one can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a protecting group for carbonyl compounds and its role in umpolung reactions.
1,4-Dithiane: Used as a C2-building block in organic synthesis and known for its ability to form complex molecular architectures.
3-Methyl-1,2-Dithian-4-one: A derivative of this compound with similar chemical properties but different reactivity due to the presence of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the presence of a ketone group, which distinguishes it from other dithianes and enhances its utility in various chemical transformations.
Propiedades
Número CAS |
123728-62-1 |
|---|---|
Fórmula molecular |
C4H6OS2 |
Peso molecular |
134.2 g/mol |
Nombre IUPAC |
dithian-4-one |
InChI |
InChI=1S/C4H6OS2/c5-4-1-2-6-7-3-4/h1-3H2 |
Clave InChI |
KEYSLSNDOHVVSK-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















